Dual-Target Binding Affinity vs. Lead Compound
PPARγ/GR modulator 1 (compound 11) binds to both PPARγ and GR with Kis of 3.3 μM and 33.6 μM, respectively [1]. This dual binding profile is absent in the parent lead compound 1, which was identified from phenotypic screening but required extensive SAR optimization to introduce GR binding activity [1]. Compound 1 lacked significant GR binding (data not reported as a dual binder), whereas compound 11 was specifically designed to achieve dual PPARγ/GR engagement [1].
| Evidence Dimension | Binding affinity (Ki) for PPARγ and GR |
|---|---|
| Target Compound Data | PPARγ Ki = 3.3 μM; GR Ki = 33.6 μM |
| Comparator Or Baseline | Lead compound 1: No reported GR binding; PPARγ activity only |
| Quantified Difference | Compound 11 gains GR binding (Ki = 33.6 μM) not present in compound 1; PPARγ binding affinity improved or maintained relative to the lead series. |
| Conditions | In vitro radioligand binding assays (specific assay details in Ahn et al., 2023) |
Why This Matters
This quantitative binding data demonstrates that PPARγ/GR modulator 1 is not merely another PPARγ agonist but a bona fide dual nuclear receptor ligand, which is critical for researchers studying the intersection of PPARγ and glucocorticoid signaling in metabolic disease.
- [1] Ahn S, Ahn M, Park S, An S, Park IG, Hwang SY, Gong J, Oh S, Noh M. Discovery of PPARγ and glucocorticoid receptor dual agonists to promote the adiponectin and leptin biosynthesis in human bone marrow mesenchymal stem cells. Eur J Med Chem. 2023 Jan 5;245(Pt 1):114927. View Source
